
4-Bromo-2-thiophenecarboxylic acid
Overview
Description
Preparation Methods
Regioselective Bromination of Thiophene Precursors
Bromination via Pyridinium Bromide Perbromide
The patent CN101906092B details a bromination method for thiophene derivatives using pyridinium bromide perbromide (bromopyridine salt) in halohydrocarbon solvents (e.g., dichloromethane or chloroform) with hydrobromic acid. While this method primarily yields 2-bromothiophene, modifying the directing groups on the thiophene ring could shift selectivity to the 4-position. For instance, introducing an electron-withdrawing group (e.g., a carboxylic acid or ester) at the 2-position may direct electrophilic bromination to the 4-position due to meta-directing effects.
Reaction conditions involve cooling the thiophene solution to -10–0°C before adding bromopyridine salt in batches. After stirring below 0°C for 3–4 hours, extraction and distillation yield brominated products. In trials with unsubstituted thiophene, this method achieved 88–90% yields of 2-bromothiophene . Adapting this approach to 2-thiophenecarboxylic acid derivatives could theoretically favor 4-bromination, though experimental validation is required.
Directed Metalation for C4 Functionalization
Lithium-Ion-Mediated Bromination
Directed ortho-metalation (DoM) strategies enable precise functionalization of heterocycles. Treating 2-thiophenecarboxylic acid esters with strong bases like lithium diisopropylamide (LDA) generates a lithiated intermediate at the 4-position, which can be quenched with bromine sources (e.g., Br₂ or N-bromosuccinimide). Subsequent hydrolysis of the ester yields 4-bromo-2-thiophenecarboxylic acid.
This method bypasses electrophilic substitution limitations, offering superior regiocontrol. However, the sensitivity of lithiated intermediates to moisture and temperature necessitates anhydrous conditions and cryogenic temperatures (-78°C), complicating large-scale synthesis.
Multi-Step Synthesis from 3-Methoxythiophene Derivatives
Bromination and Hydrolysis
A synthesis described for 4-bromo-3-hydroxythiophene-2-carboxylic acid provides insights into adapting protecting-group strategies. Starting with methyl-3-methoxy-4-bromo-2-thiophenecarboxylate, hydrolysis with sodium hydroxide in tetrahydrofuran (THF) at room temperature for 24 hours, followed by acidification with HCl (pH = 2), yields the hydroxylated analog in 100% yield .
To obtain this compound, the methoxy group at C3 could be replaced with a hydrogen via reductive dehydroxylation (e.g., using HI or catalytic hydrogenation). However, this introduces additional steps and risks over-reduction of the bromine or aromatic ring.
Decarboxylation of Brominated Malonate Esters
Diethyl Malonate Coupling and Saponification
The patent CN101906092B outlines a route to 2-thiophenecarboxylic acid via diethyl malonate coupling. Adapting this method, this compound could be synthesized by:
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Brominating thiophene at C4 using directed metalation or electrophilic substitution.
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Reacting 4-bromothiophene with diethyl malonate in toluene under basic conditions (e.g., sodium ethoxide) at 100–120°C for 6–8 hours to form 2-(4-bromo-2-thiophene)diethyl malonate.
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Saponifying the malonate ester with alcoholic NaOH/KOH, followed by acid-catalyzed decarboxylation to yield the target compound.
Trials with 2-bromothiophene achieved 88–94% yields for malonate intermediates , suggesting scalability for 4-bromo analogs with optimized bromination.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Challenges
Solvent and Temperature Effects
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Bromination : Lower temperatures (-10°C) minimize polybromination and improve regioselectivity . Polar aprotic solvents (e.g., THF) enhance solubility of intermediates during hydrolysis .
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Decarboxylation : Refluxing in alcoholic solvents (e.g., ethanol) with H₂SO₄ or HCl accelerates CO₂ elimination, as demonstrated in malonate saponification .
Functional Group Compatibility
Electron-withdrawing groups (e.g., carboxylic acids) deactivate the thiophene ring, necessitating harsher bromination conditions. Protecting the acid as an ester during bromination (e.g., methyl ester) mitigates this issue, enabling subsequent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds or other complex structures.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
4-Bromo-2-thiophenecarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of conductive polymers and organic electronic materials.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Employed in the synthesis of catalysts for various organic transformations
Mechanism of Action
The mechanism of action of 4-Bromo-2-thiophenecarboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. Its bromine atom and carboxylic acid group provide reactive sites for further functionalization. In material science, it contributes to the properties of polymers and electronic materials through its structural features .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromothiophene-2-carboxylic acid
- CAS RN : 16694-18-1
- Molecular Formula : C₅H₃BrO₂S
- Molecular Weight : 207.04 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 121–124 °C
- Density : 1.9 ± 0.1 g/cm³
- Key Spectral Data :
Applications : Used as a pharmaceutical intermediate and in fine chemical synthesis .
Safety : Classified as harmful (Xn) with risk codes H315 (skin irritation) and H319 (eye irritation) .
Comparison with Structurally Similar Compounds
5-Bromo-2-thiophenecarboxylic Acid
- CAS RN : 7311-63-9
- Molecular Formula : C₅H₃BrO₂S (same as 4-bromo isomer)
- Molecular Weight : 207.04 g/mol
- Purity : >98.0% (vs. 95% for 4-bromo in some suppliers)
- Price : ~JPY 12,000/5g (vs. JPY 14,000/5g for 4-bromo)
- Key Differences: Substitution Pattern: Bromine at position 5 instead of 4 on the thiophene ring. Spectral Data: NMR shifts would differ significantly; however, specific data are unavailable in the provided evidence. Applications: Likely used in similar contexts as a carboxylic acid-functionalized thiophene derivative but with distinct regiochemical behavior .
Methyl 4-Bromothiophene-2-carboxylate
- CAS RN : 62224-16-2
- Molecular Formula : C₆H₅BrO₂S
- Molecular Weight : 221.07 g/mol
- Appearance: Not specified (likely liquid or low-melting solid due to ester group).
- Key Properties :
- Applications : Serves as a methyl ester-protected intermediate, enabling controlled reactivity in nucleophilic acyl substitution reactions .
- Comparison :
2-Bromothiophenol
- CAS RN : 6320-02-1
- Molecular Formula : C₆H₅BrS
- Molecular Weight : 189.07 g/mol
- Physical State : Liquid requiring storage below -20°C .
- Key Differences :
- Functional Group : Thiol (-SH) instead of carboxylic acid (-COOH), enabling disulfide bond formation or metal coordination.
- Reactivity : Participates in SNAr reactions at the bromine site but lacks carboxylate-mediated reactivity.
- Applications : Used in synthesis of sulfur-containing polymers or ligands .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Spectral Comparison (¹H NMR in DMSO-d₆)
Biological Activity
4-Bromo-2-thiophenecarboxylic acid (CAS: 16694-18-1) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of CHBrOS and a molecular weight of approximately 207.04 g/mol, exhibits various properties that make it a candidate for further research in pharmaceutical applications.
- Molecular Formula : CHBrOS
- Molecular Weight : 207.04 g/mol
- Melting Point : 121 °C
- Density : 1.923 g/cm³
- pKa : 3.50 (predicted)
The compound appears as white to bright yellow crystals and has a maximum absorption wavelength (λmax) of 245 nm in ethanol, indicating its potential for UV-visible spectroscopy applications .
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. A notable study focused on the compound's efficacy against pseudotyped viruses, demonstrating significant inhibition of viral infection at concentrations as low as 10 μM. The effective concentration (EC50) was determined to be around 0.19 μM, showcasing its potential as an antiviral agent .
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.19 ± 0.05 | 16 ± 2 | 84.21 |
This selectivity index indicates a favorable therapeutic window, suggesting that the compound can effectively inhibit viral activity while maintaining low cytotoxicity .
Synthesis and Derivatives
The synthesis of functionalized thiophene derivatives often involves reactions with amines and carboxylic acids. For instance, pyrazole-thiophene-based amide derivatives were synthesized using this compound as a precursor. These derivatives displayed varying yields and biological activities, indicating that structural modifications can enhance or diminish biological efficacy .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral activity against Ebola virus pseudotypes, compounds derived from thiophene scaffolds, including those based on this compound, were evaluated for their ability to inhibit viral entry into host cells. The results indicated that modifications to the thiophene ring significantly impacted antiviral potency, emphasizing the importance of chemical structure in biological activity .
Case Study 2: Toxicity Assessment
A comprehensive toxicity assessment was conducted on various thiophene derivatives, including this compound. The study measured cytotoxicity through CC50 values and assessed cardiotoxicity using hERG channel inhibition assays. The findings demonstrated that while some derivatives exhibited low cytotoxicity, careful consideration of structural modifications is necessary to avoid cardiotoxic effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-2-thiophenecarboxylic acid, and how are reaction conditions optimized?
The synthesis of this compound typically involves functionalization of thiophene derivatives. Key methods include:
- Esterification : Reaction with methanol and H₂SO₄ (yield: 100%) at 50°C for 12 hours, followed by neutralization and extraction with dichloromethane .
- Chlorination : Using thionyl chloride under reflux with ethanol (yield: 91.4%), followed by pH adjustment and solvent removal .
- Bromine substitution : Treatment with N-chlorosuccinimide (NCS) in DMF at 50°C for 10 hours (yield: 79%) to introduce chlorine while retaining the carboxylic acid group .
Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (50–100°C), and stoichiometric ratios (e.g., 1.5 equivalents of NCS for bromine substitution).
Q. What are the critical physical and chemical properties of this compound for experimental design?
Key properties include:
- Melting point : 121–122°C (variations may arise from purity or measurement techniques like DSC) .
- Solubility : Insoluble in water; soluble in polar organic solvents (e.g., DCM, DMF) .
- Stability : Stable under ambient conditions but sensitive to prolonged heat (>100°C) .
- Hazard profile : Irritant (H315, H319); requires PPE (gloves, goggles) and ventilation during handling .
Q. How should researchers characterize the purity and structure of this compound?
- Purity : Assess via GC (>98% purity) or neutralization titration .
- Structural confirmation : Use NMR (¹H/¹³C) to verify the thiophene ring and carboxylic proton (δ ~13 ppm). LCMS (m/z 222 [M+H]⁺) confirms molecular weight .
- Crystallinity : X-ray diffraction or melting point analysis to detect polymorphic variations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data?
Discrepancies in melting points (e.g., 121°C vs. 122°C) may stem from:
- Purity : Impurities lower observed melting points. Use recrystallization (ethanol/water) or column chromatography for purification .
- Analytical methods : Compare DSC (dynamic heating) vs. capillary tube (static) measurements. Report both methods in publications .
Q. What strategies improve yields in bromine substitution reactions involving this compound?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios .
- Solvent effects : Use DMF or THF to stabilize intermediates in cross-coupling reactions .
- Temperature control : Maintain 50–80°C to balance reaction rate and side-product formation .
Q. How is this compound utilized in materials science, particularly conductive polymers?
The bromine substituent enables:
- Functionalization : Suzuki coupling to introduce aryl groups for π-conjugated polymers .
- Monomer synthesis : Copolymerization with EDOT (3,4-ethylenedioxythiophene) to enhance conductivity .
- Post-polymerization modifications : Carboxylic acid groups allow attachment of side chains for solubility tuning .
Q. What methodologies resolve conflicting data in reaction mechanisms involving this compound?
- Isotopic labeling : Use ²H or ¹³C-labeled reagents to track bromine displacement pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states in substitution reactions .
- In-situ monitoring : ReactIR or HPLC to identify intermediates and byproducts .
Q. Methodological Notes
Properties
IUPAC Name |
4-bromothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZFPRVFLBBAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346211 | |
Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-18-1 | |
Record name | 4-Bromo-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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